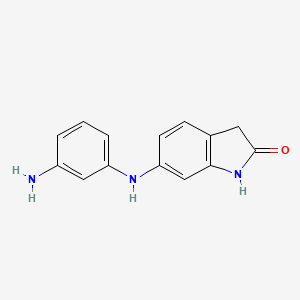
6-((3-Aminophenyl)amino)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3-Aminophenyl)amino)indolin-2-one is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The structure of this compound consists of an indolin-2-one core with an amino group attached to the phenyl ring, making it a unique and versatile compound for various scientific research applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-((3-aminophenyl)amino)indolin-2-one, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been found to inhibit nitric oxide production related to inflammation, suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner, and inhibit mRNA expression .
Biochemical Pathways
It is known that indole derivatives can inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways . These pathways play crucial roles in inflammation and immune responses.
Pharmacokinetics
The physicochemical properties and lipophilicity of the compound, which can impact its bioavailability, have been noted .
Result of Action
Some indole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . For instance, some indole derivatives have been found to inhibit nitric oxide production related to inflammation and suppress the production of TNF-α and IL-6 .
Biochemical Analysis
Biochemical Properties
It is known that indolin-2-one derivatives can interact with various enzymes and proteins . For instance, some indolin-2-one derivatives have been found to inhibit the production of nitric oxide, TNF-α, and IL-6, key molecules involved in inflammation .
Cellular Effects
6-((3-Aminophenyl)amino)indolin-2-one may have significant effects on cellular processes. Indolin-2-one derivatives have been shown to inhibit the production of pro-inflammatory cytokines in a concentration-dependent manner . This suggests that this compound could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through interactions with biomolecules and potential inhibition or activation of enzymes .
Temporal Effects in Laboratory Settings
It is known that indolin-2-one derivatives can be rapidly absorbed and metabolized .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Other indolin-2-one derivatives have shown dose-dependent effects in various studies .
Metabolic Pathways
Indole, a related compound, is known to be involved in various metabolic pathways .
Transport and Distribution
It is known that indolin-2-one derivatives can cross the blood-brain barrier .
Preparation Methods
The synthesis of 6-((3-Aminophenyl)amino)indolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
6-((3-Aminophenyl)amino)indolin-2-one undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include functionalized indole derivatives with enhanced biological activities .
Scientific Research Applications
6-((3-Aminophenyl)amino)indolin-2-one has a wide range of scientific research applications, including:
Comparison with Similar Compounds
6-((3-Aminophenyl)amino)indolin-2-one is unique compared to other indole derivatives due to its specific substitution pattern and functional groups. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-3-aldehyde: A compound with antimicrobial and anti-inflammatory activities.
The uniqueness of this compound lies in its ability to undergo various chemical modifications, making it a versatile compound for diverse scientific research applications .
Properties
IUPAC Name |
6-(3-aminoanilino)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-10-2-1-3-11(7-10)16-12-5-4-9-6-14(18)17-13(9)8-12/h1-5,7-8,16H,6,15H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFHMBNACJXCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC3=CC=CC(=C3)N)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
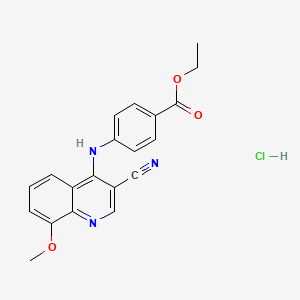
![3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B2525146.png)
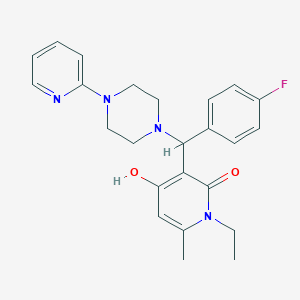
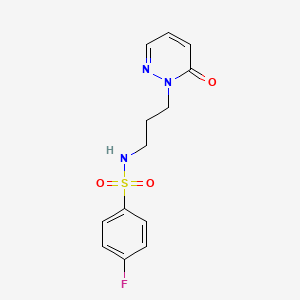
![N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525150.png)
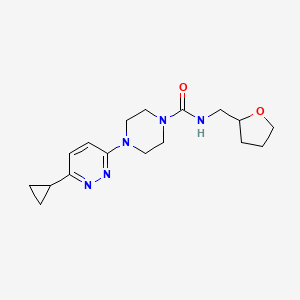
![3-allyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525153.png)
![3-methyl-N-(3-oxo-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}propyl)benzene-1-sulfonamide](/img/structure/B2525155.png)
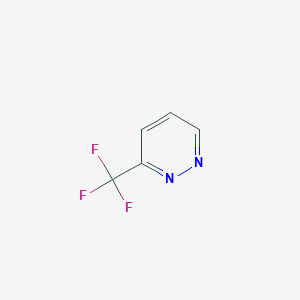
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2525157.png)
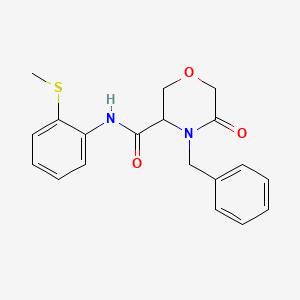
![4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/new.no-structure.jpg)
![3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2525160.png)
![5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2525161.png)
